molecular formula C7H6ClNO3 B2695489 Methyl 4-chloro-3-hydroxypyridine-2-carboxylate CAS No. 1256823-34-3

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate

Cat. No.: B2695489
CAS No.: 1256823-34-3
M. Wt: 187.58
InChI Key: VIVWLUHKTWXVMX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3. It is a pyridine derivative, characterized by the presence of a chloro group at the 4-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxypyridine-2-carboxylate typically involves the chlorination of 3-hydroxypyridine-2-carboxylic acid followed by esterification. One common method includes the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to introduce the chloro group, followed by treatment with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The specific mechanism of action of Methyl 4-chloro-3-hydroxypyridine-2-carboxylate depends on its application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and chloro groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of both a chloro and a hydroxyl group on the pyridine ring, along with the ester functionality, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 4-chloro-3-hydroxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVWLUHKTWXVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-34-3
Record name methyl 4-chloro-3-hydroxypyridine-2-carboxylate
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